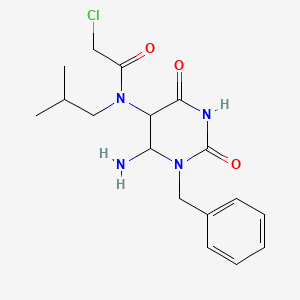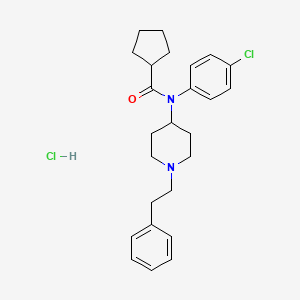![molecular formula C34H38FeN4O5- B15134448 3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide](/img/structure/B15134448.png)
3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide” is a complex organometallic molecule. It features a porphyrin ring structure, which is a common motif in many biologically significant compounds, such as hemoglobin and chlorophyll. The presence of iron in the compound suggests it may play a role in redox reactions, similar to other iron-containing porphyrins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the porphyrin ring followed by the incorporation of the iron ion. The porphyrin ring can be synthesized through a series of condensation reactions involving pyrrole and aldehyde compounds under acidic conditions. Once the porphyrin ring is formed, the iron ion can be introduced through a metallation reaction, often using iron salts such as iron(III) chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, cycling between different oxidation states.
Substitution Reactions: Ligands attached to the iron center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The porphyrin ring can coordinate with other metal ions or molecules, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent or temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state iron complexes, while reduction could produce lower oxidation state species.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions, particularly those involving redox processes.
Biology: Its structure is similar to heme, making it useful in studies of hemoproteins and their functions.
Industry: It can be used in the development of sensors and other analytical devices due to its redox properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves the iron center. The iron can undergo redox reactions, cycling between different oxidation states. This redox activity can facilitate various chemical transformations, such as electron transfer reactions. The porphyrin ring structure also allows for coordination with other molecules, which can influence the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Hemoglobin: Contains an iron-porphyrin complex and is involved in oxygen transport in the blood.
Chlorophyll: Contains a magnesium-porphyrin complex and plays a crucial role in photosynthesis.
Cytochromes: A group of heme-containing enzymes involved in electron transport and redox reactions.
Uniqueness
What sets this compound apart is its specific structure and the presence of the iron(5+) ion, which is less common than other oxidation states of iron. This unique oxidation state can impart different reactivity and properties compared to similar compounds.
Propiedades
Fórmula molecular |
C34H38FeN4O5- |
|---|---|
Peso molecular |
638.5 g/mol |
Nombre IUPAC |
3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide |
InChI |
InChI=1S/C34H38N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,18-19,22-23,30-31H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;1H2/q-4;+5;/p-2/b26-13-,27-14-,28-15-,32-16-;; |
Clave InChI |
SIIVQQWQPPSFMC-PGDULHHXSA-L |
SMILES isomérico |
[H+].CC\1C(C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)/[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[OH-].[Fe+5] |
SMILES canónico |
[H+].CC1C(C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[OH-].[Fe+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate](/img/structure/B15134389.png)
![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
![6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide](/img/structure/B15134414.png)



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15134434.png)
![N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide](/img/structure/B15134453.png)



